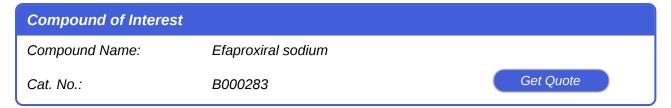


The Discovery and Developmental Saga of RSR13: An Allosteric Hemoglobin Modifier

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Westminster, CO - RSR13, chemically known as 2-[4-[[(3,5-

dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid and later named efaproxiral, emerged from the laboratories of Allos Therapeutics as a pioneering synthetic, small-molecule allosteric modifier of hemoglobin.[1] Its primary mechanism of action is to decrease hemoglobin's affinity for oxygen, thereby facilitating the release of oxygen into tissues.[2] This unique property positioned RSR13 as a promising candidate for a range of therapeutic applications where tissue hypoxia is a critical factor, most notably as a radiosensitizer in cancer treatment.[1]

Developed by Allos Therapeutics, RSR13's journey has been a notable chapter in the exploration of hemoglobin modulation for therapeutic gain.[1][3] While the compound showed significant promise in preclinical and early clinical studies, it ultimately did not receive FDA approval.[3] This technical guide delves into the discovery, history, and scientific underpinnings of RSR13, providing researchers, scientists, and drug development professionals with a comprehensive overview of this intriguing compound.

A Timeline of Development and Regulatory Milestones

The development of RSR13, later known as efaproxiral, was spearheaded by Allos Therapeutics, Inc.[3] The company acquired the exclusive worldwide rights to the intellectual property related to efaproxiral from the Center for Innovative Technology (CIT) in 1994.[1] The primary therapeutic goal was to enhance the efficacy of radiation therapy in hypoxic tumors.[1]



A significant portion of the clinical investigation focused on its use as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly those originating from breast cancer.[1][3] The development timeline highlights a period of intense clinical research and regulatory interaction:

- November 2000: Efaproxiral receives fast-track status in the US for the treatment of brain metastases originating from breast cancer.[1]
- February 2004: The US FDA accepts Allos's New Drug Application (NDA) for RSR13 in brain metastases from breast cancer with a Priority Review designation.[1][3]
- March 12, 2004: The Allos NDA for RSR13 is scheduled for review by an FDA Advisory Committee.[3]
- May 4, 2004: The FDA Advisory Committee does not recommend the approval of RSR13 as an adjunctive therapy for brain metastases from breast cancer.[3]
- June 2, 2004: Allos Therapeutics receives an "approvable" letter from the FDA for RSR13.[3]
- June 16, 2004: Allos Therapeutics announces new trade names for efaproxiral in the U.S. and Europe.[3]

Despite the initial promise and some positive clinical trial results, RSR13 did not gain regulatory approval for marketing.[3] The compound has also been noted by the World Anti-Doping Agency (WADA) on its prohibited list as an agent that enhances oxygen transport.[5]

Mechanism of Action: Unlocking Oxygen from Hemoglobin

RSR13 exerts its effect by binding to deoxyhemoglobin and stabilizing it in its T-state (tense state) conformation.[1] This stabilization reduces the affinity of hemoglobin for oxygen, leading to a rightward shift in the hemoglobin-oxygen dissociation curve. The practical consequence of this shift is an increased partial pressure of oxygen at which hemoglobin is 50% saturated (p50), resulting in enhanced oxygen unloading in hypoxic tissues.[6]



X-ray crystallography studies have provided a detailed view of the RSR13-hemoglobin interaction. Two molecules of RSR13 bind in a symmetrical fashion within the central water cavity of the deoxyhemoglobin tetramer. Each molecule establishes hydrophobic and hydrogen-bond interactions with residues from two α -subunits and one β -subunit, effectively "locking" the hemoglobin molecule in its low-affinity state.

The following diagram illustrates the simplified signaling pathway of RSR13's mechanism of action:



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Caption: Simplified signaling pathway of RSR13's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of RSR13.

Table 1: Pharmacokinetic Parameters of Efaproxiral in

Cancer Patients[8]

Parameter	Value	Standard Error (%)
Clearance (CL)	1.88 L/hr	8
Central Volume of Distribution (V1)	10.5 L	2
Inter-compartmental Clearance (Q)	2.58 L/hr	12
Peripheral Volume of Distribution (V2)	18.1 L	10
RBC:Plasma Proportionality Constant	0.982	1





Table 2: Pharmacodynamic Parameters of Efaproxiral in

Cancer Patients[8]

Parameter	Value	Standard Error (%)
Baseline p50 (INTp50)	26.9 mmHg	~0
Slope of RBC concentration- p50 relationship (SLPp50)	0.0193 mmHg/(μg/mL)	5

Table 3: Dose-Dependent Effects of RSR13 on Tissue

Oxygenation and p50

Dose	Peak Increase in Brain Tissue pO2 (mmHg)	Peak Increase in Tumor Tissue pO2 (mmHg)	Average Increase in p50 (mmHg)
100 mg/kg	-	-	8.1[7]
150 mg/kg	8.8 ± 1.2[8]	8.3 - 12.4[9]	+40 ± 4% (high dose) [10]
300 mg/kg	13 ± 3[8]	-	-

Experimental Protocols

This section provides an overview of the methodologies used in key experiments during the development and evaluation of RSR13.

Synthesis of Efaproxiral Sodium (Industrial Scale)[13]

A novel, green synthesis procedure for **efaproxiral sodium** involves two main steps: condensation and O-alkylation.

1. Condensation:

 4-hydroxyphenylacetic acid and 3,5-dimethylaniline are heated at 150-180°C for 3-5 hours in the absence of a solvent.



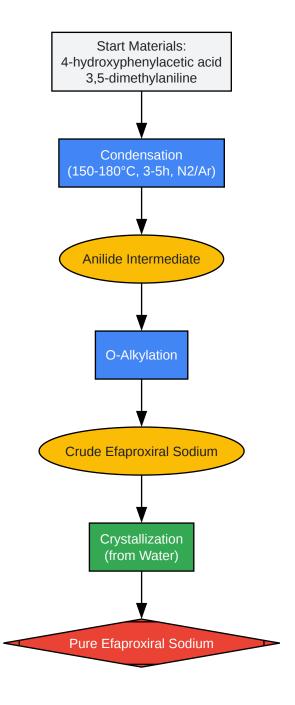




- This reaction is carried out under a nitrogen or argon shield to prevent oxidation of the amine and to facilitate the removal of water formed during the condensation.
- The resulting anilide is produced in high yield (90-93%).
- 2. O-Alkylation:
- The anilide is reacted in an O-alkylation reaction to directly produce the sodium salt of efaproxiral.
- This method avoids a more circuitous process of forming the acid and then converting it to the sodium salt, resulting in a higher yield (around 90%).
- 3. Crystallization:
- The final product, **efaproxiral sodium**, is crystallized from water.

The following diagram outlines the workflow for this synthesis:





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Caption: Workflow for the industrial synthesis of efaproxiral sodium.

In Vivo Electron Paramagnetic Resonance (EPR) Oximetry[11][14][15]

This technique was crucial for directly measuring the partial pressure of oxygen (pO2) in tissues, particularly in tumors, to assess the efficacy of RSR13.

Foundational & Exploratory





1. Probe Implantation:

 A paramagnetic oxygen-sensing probe (e.g., India ink, lithium phthalocyanine crystals) is implanted into the tissue of interest (e.g., tumor).[11][12]

2. EPR Measurement:

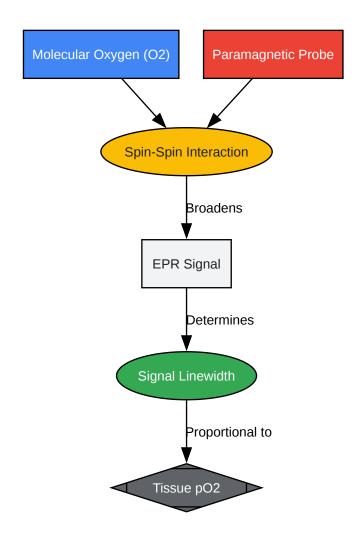
- The subject is placed within an EPR spectrometer.
- A low-frequency microwave (e.g., 1.2 GHz) is applied, and a magnetic field is scanned.[12]
- The interaction between the unpaired electrons of the probe and molecular oxygen causes a broadening of the EPR signal's line width.

3. Data Analysis:

- The line width of the EPR spectrum is directly proportional to the local oxygen concentration.
- By calibrating the line width against known oxygen concentrations, the absolute pO2 in the tissue can be determined.

The logical relationship for this experimental setup is as follows:





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Caption: Logical relationship in EPR oximetry for measuring tissue pO2.

Determination of Hemoglobin-Oxygen Dissociation Curve (Multipoint Tonometry)[12]

This method was used to quantify the pharmacodynamic effect of RSR13 on hemoglobin's oxygen affinity.

- 1. Sample Preparation:
- Arterial blood samples are collected from subjects at baseline and after administration of RSR13.
- 2. Equilibration:







• The blood samples are exposed to a series of gas mixtures with known and precise oxygen and carbon dioxide concentrations in a tonometer. This process allows the hemoglobin in the blood to equilibrate with the gas phase.

3. Measurement:

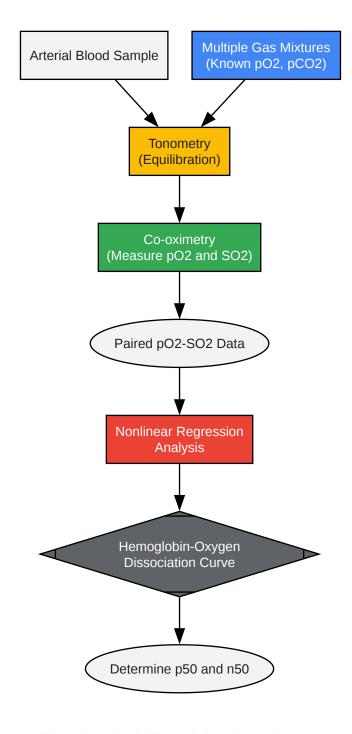
 For each gas mixture, the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (SO2) are measured using a co-oximeter.

4. Curve Generation:

- The paired pO2 and SO2 values are plotted to generate the hemoglobin-oxygen dissociation curve.
- Key parameters such as the p50 (the pO2 at which hemoglobin is 50% saturated) and the Hill coefficient (n50) are determined from the curve using nonlinear regression analysis.[10]

This experimental workflow can be visualized as:





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Caption: Experimental workflow for determining the hemoglobin-oxygen dissociation curve.

Conclusion

RSR13 (efaproxiral) represents a significant scientific endeavor to therapeutically modulate a fundamental physiological process – oxygen transport by hemoglobin. While it did not achieve regulatory approval, the extensive research and development program for RSR13 has provided



valuable insights into the allosteric regulation of hemoglobin and its potential as a drug target. The data and methodologies generated during its investigation continue to be a valuable resource for researchers in the fields of drug development, oncology, and physiology. This technical guide serves as a comprehensive repository of the discovery and history of this pioneering compound.

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